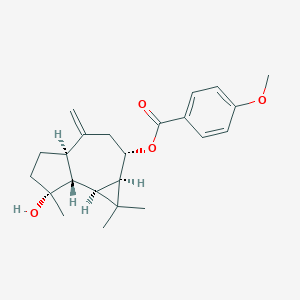
Guayulin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guayulin D is a natural product found in Parthenium argentatum with data available.
Applications De Recherche Scientifique
Chemical Properties and Structure
Guayulin D is categorized as a sesquiterpene, which are known for their diverse biological activities. Its chemical structure allows it to interact with various biological systems, making it a candidate for multiple applications.
Agricultural Applications
2.1. Pest Resistance
This compound has demonstrated effectiveness against wood fungi and termites, making it a promising natural pesticide. Research indicates that this compound exhibits antifungal properties against seven wood fungi species and three termite species, suggesting its potential use in sustainable pest management strategies in agriculture .
2.2. Plant Growth Promotion
Studies have suggested that guayulins, including this compound, may enhance plant growth and resilience by promoting root development and improving stress tolerance. This could be particularly beneficial in arid regions where guayule is cultivated for rubber production .
Medical Applications
3.1. Antitumor Activity
Emerging research highlights the potential of this compound in cancer treatment. It has been associated with bioactive compounds that exhibit cytotoxic effects against various cancer cell lines, indicating its possible role in developing new antineoplastic therapies .
3.2. Antimicrobial Properties
This compound's antimicrobial properties extend beyond fungi; it has shown effectiveness against various bacterial strains as well. This positions it as a candidate for developing natural antimicrobial agents that could be used in pharmaceuticals or as food preservatives.
Industrial Applications
4.1. Rubber Production
Guayule is primarily known for its rubber production capabilities, and this compound contributes to the overall resin profile of the plant, which can be harvested during rubber extraction processes. The resin contains several valuable compounds, including guayulins A, B, C, and D, which can be utilized in various industrial applications .
4.2. Bioplastics Development
The renewable nature of guayule makes it an attractive source for bioplastics. This compound's properties may enhance the mechanical strength and durability of bioplastic materials derived from guayule resin, promoting sustainability in material science .
Table 1: Efficacy of this compound Against Fungi and Termites
| Organism Type | Species | Efficacy |
|---|---|---|
| Wood Fungi | Fusarium spp. | High |
| Wood Fungi | Trichoderma spp. | Moderate |
| Termites | Reticulitermes spp. | High |
| Termites | Zootermopsis spp. | Moderate |
Table 2: Antitumor Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Propriétés
Numéro CAS |
107812-58-8 |
|---|---|
Formule moléculaire |
C23H30O4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O4/c1-13-12-17(27-21(24)14-6-8-15(26-5)9-7-14)19-20(22(19,2)3)18-16(13)10-11-23(18,4)25/h6-9,16-20,25H,1,10-12H2,2-5H3/t16-,17-,18+,19+,20-,23+/m0/s1 |
Clé InChI |
CEVKCBWYLBDENS-LAXOQTEDSA-N |
SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |
SMILES isomérique |
C[C@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)[C@H](CC2=C)OC(=O)C4=CC=C(C=C4)OC)O |
SMILES canonique |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |
Synonymes |
guayulin D guayulin-D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















